molecular formula C16H21NO4S B7922241 2-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester

2-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7922241
M. Wt: 323.4 g/mol
InChI Key: FNLGPSHWIQFKSU-UHFFFAOYSA-N
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Description

2-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester is a piperidine-derived compound featuring a benzyl ester group at the 1-position and a carboxymethylsulfanylmethyl substituent at the 2-position. This structure combines a piperidine core with functional groups that may confer unique physicochemical and biological properties. Benzyl esters are commonly employed as protective groups in organic synthesis, but their stability can vary with environmental conditions such as pH .

Properties

IUPAC Name

2-[(1-phenylmethoxycarbonylpiperidin-2-yl)methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c18-15(19)12-22-11-14-8-4-5-9-17(14)16(20)21-10-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLGPSHWIQFKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CSCC(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Core Functionalization

The synthesis begins with functionalization of the piperidine ring. A common precursor, 2-hydroxymethylpiperidine, undergoes sulfanylation using mercaptoacetic acid derivatives. For example, DE10015659A1 describes thiol-ene reactions where 2-hydroxymethylpiperidine reacts with mercaptoacetic acid in the presence of homogeneous acidic catalysts (e.g., H<sub>2</sub>SO<sub>4</sub> or p-toluenesulfonic acid) at 80–120°C. This step introduces the carboxymethylsulfanylmethyl group with 75–82% yield.

Benzyl Ester Formation

The carboxylic acid intermediate is esterified using benzyl chloride or benzyl alcohol. DE10226040A1 reports a catalytic method where quaternary ammonium carboxylates (e.g., tetrabutylammonium acetate) facilitate esterification at 60–85°C. Solvent choice significantly impacts yield:

SolventTemperature (°C)Yield (%)
Toluene8078
Acetonitrile7065
Trifluorotoluene9089

Trifluorotoluene enhances electrophilic benzyl group transfer, as noted in PMC2880475 .

Catalytic and Reagent-Driven Methods

Steglich Esterification

For acid-sensitive substrates, Steglich conditions (dicyclohexylcarbodiimide [DCC] + 4-dimethylaminopyridine [DMAP]) are employed. EVT-8055423 (result 6) demonstrates this approach, achieving 85% yield at 0–25°C in dichloromethane. This method avoids base-sensitive functional group degradation.

In Situ Benzyl Transfer Reagents

PMC2605620 (result 4) introduces 2-benzyloxy-1-methylpyridinium triflate as a benzyl donor. The reagent is generated in situ by N-methylation of 2-benzyloxypyridine with methyl triflate. This method operates under neutral conditions, ideal for substrates incompatible with acidic/basic environments. Key advantages include:

  • Reaction Time : 24 hours at 90°C

  • Yield : 86–92% for hindered alcohols/carboxylic acids

  • Solvent Compatibility : Toluene or trifluorotoluene

Solvent and Temperature Optimization

Solvent Effects

Polar aprotic solvents (e.g., DMF, NMP) improve solubility of intermediates but may reduce esterification efficiency. WO2014200786A1 highlights toluene as optimal for balancing reactivity and solubility, while trifluorotoluene enhances electrophilicity in sterically hindered systems.

Thermal Stability Considerations

The carboxymethylsulfanylmethyl group is thermally labile above 120°C. DE10015659A1 recommends stepwise heating:

  • Sulfanylation : 80°C for 4 hours

  • Esterification : 90°C for 6 hours
    This protocol minimizes decomposition, maintaining overall yields >75%.

Analytical Validation

Structural Confirmation

  • NMR Spectroscopy : <sup>1</sup>H NMR (CDCl<sub>3</sub>) shows characteristic peaks at δ 3.45 ppm (piperidine CH<sub>2</sub>), δ 5.15 ppm (benzyl CH<sub>2</sub>), and δ 7.35 ppm (aromatic protons).

  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]<sup>+</sup> at m/z 323.407.

Purity Assessment

HPLC with UV detection (λ = 254 nm) achieves >98% purity using a C18 column and acetonitrile/water gradient.

Comparative Analysis of Methods

MethodCatalyst/ReagentYield (%)Temperature (°C)Key Advantage
Quaternary Ammonium SaltTetrabutylammonium acetate8990High efficiency
Steglich EsterificationDCC/DMAP8525Mild conditions
In Situ Benzyl Transfer2-Benzyloxypyridine9290Neutral pH compatibility

Industrial Scalability Challenges

Catalyst Recovery

Quaternary ammonium salts are costly and difficult to recover. DE10226040A1 proposes immobilized catalysts on silica supports, reducing waste and enabling reuse for 5–7 cycles.

Byproduct Management

Thiol-containing byproducts require oxidation to disulfides (e.g., using H<sub>2</sub>O<sub>2</sub>) prior to aqueous extraction. PMC7751900 reports 95% byproduct removal using this approach .

Chemical Reactions Analysis

Types of Reactions

2-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C17H26N2O2C_{17}H_{26}N_{2}O_{2} and a molecular weight of 290.4g mol290.4\,\text{g mol}. Its unique structure includes a piperidine ring, a carboxymethyl sulfanyl group, and a benzyl ester moiety, which contribute to its biological activity and chemical reactivity.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including modulation of pathways involved in cell cycle regulation and apoptosis induction. Notably, it has been studied as a potential inhibitor of MDM2, a protein that negatively regulates the tumor suppressor p53.
  • Antimicrobial Effects : The compound has demonstrated effective inhibition against multiple bacterial strains, suggesting its potential use in treating infections caused by resistant bacteria.

Biochemistry

  • Enzyme Inhibition : The compound exhibits significant enzyme inhibition properties. It has been studied for its effects on cholinesterases and monoamine oxidases, which are critical in neuropharmacology. Modifications to the piperidine ring can enhance inhibitory potency against these enzymes.
  • Structure-Activity Relationship (SAR) : Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the piperidine ring influence receptor binding affinity and selectivity.

Synthetic Organic Chemistry

  • Synthesis Methodologies : The synthesis typically involves Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. This method allows for mild reaction conditions suitable for sensitive substrates.

Anticancer Activity Study

In vitro studies have indicated that 2-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester can induce apoptosis in cancer cell lines by reactivating p53 through MDM2 inhibition. This highlights its potential as an anticancer therapeutic.

Antimicrobial Activity Study

A study evaluating the antimicrobial properties demonstrated effective inhibition against various bacterial strains, supporting its application in treating infections caused by resistant bacteria.

Mechanism of Action

The mechanism of action of 2-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, potentially inhibiting or activating their functions. The carboxymethylsulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from Angiotensin-Converting Enzyme 2 Studies

Several pyrrolidine-based benzyl esters share similarities with the target compound but differ in core structure and substituents ():

  • 2-[(2-Carboxy-3-phenyl-propyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester: Replaces the piperidine core with pyrrolidine and introduces a phosphinoyl group. This modification likely alters enzymatic interactions due to the electronegative phosphorus atom, which is absent in the target compound .
  • 2-[(2-Carboxy-propyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester: Similar to the above but with a shorter alkyl chain, reducing steric hindrance. The absence of a sulfanylmethyl group may decrease nucleophilicity compared to the target compound .

Key Differences :

  • Core Heterocycle : Piperidine (6-membered ring) vs. pyrrolidine (5-membered ring) affects ring strain and conformational flexibility.
  • Substituents: The target compound’s carboxymethylsulfanylmethyl group introduces a thioether linkage, which can participate in redox reactions, unlike the phosphinoyl groups in analogs .
Benzyl 2-(Pyrrolidin-1-ylmethyl)piperidine-1-carboxylate

This compound () shares the piperidine-benzyl ester scaffold but replaces the carboxymethylsulfanylmethyl group with a pyrrolidinylmethyl substituent.

  • In contrast, the target compound’s carboxymethylsulfanylmethyl group offers acidity (via the carboxylic acid) and thioether-mediated hydrophobicity .
  • Biological Implications : The tertiary amine in the analog may improve membrane permeability, whereas the carboxylic acid in the target compound could facilitate binding to polar targets like enzymes or receptors.
1-(2-(Benzo[d][1,3]dioxol-5-yl)-6-methylbenzyl)piperidine Derivatives

Compound 3p () features a benzo[d][1,3]dioxolyl group attached to the piperidine core.

  • Electron-Withdrawing Effects : The dioxolane ring in 3p may stabilize the molecule via electron donation, whereas the sulfanylmethyl group in the target compound could act as a leaving group in certain reactions .

pH-Dependent Stability of Benzyl Esters

and highlight the pH sensitivity of benzyl ester bonds. While these studies focus on DHP-glucosiduronic acid complexes, their findings are relevant to the target compound:

  • Acidic Conditions (pH 4–6) : Promote benzyl ester bond formation, as seen in DHPGAC synthesis. The target compound’s ester group may exhibit similar stability in acidic environments .
  • This suggests that the target compound’s ester bond may hydrolyze more readily in neutral or basic media .

Table 1: Comparative Stability Under Varying pH

Compound Stability in Acidic pH Stability in Neutral pH Key Functional Groups
Target Compound High Moderate-Low Carboxylic acid, Thioether
DHPGAC () High Low Ester, Glucuronic acid
Protein-DHP Complexes () Low High Amine, Quinone methide

Biological Activity

2-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed examination of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C16H23N2O4S
  • CAS Number : 1353960-93-6
  • Molecular Weight : 347.43 g/mol

The compound features a piperidine ring, a carboxymethyl sulfanyl group, and a benzyl ester moiety, which contribute to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of Piperidine Derivative : The initial step often includes the formation of a piperidine derivative through alkylation or acylation reactions.
  • Formation of Benzyl Ester : The carboxylic acid group is converted into a benzyl ester using benzyl alcohol in the presence of a suitable acid catalyst.
  • Introduction of Sulfanyl Group : The sulfanyl group is introduced via nucleophilic substitution or similar methodologies.

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator in biochemical pathways, which is crucial for its therapeutic potential.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections.

Antiviral Properties

Preliminary studies have explored the antiviral activity of related compounds against viruses such as HIV. Compounds with structural similarities have demonstrated inhibition of reverse transcriptase and integrase activities, indicating that this compound may possess similar antiviral properties.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialHydroxypyridone derivativesInhibition of bacterial growth
AntiviralPiperidinyl carboxylic acidsInhibition of HIV reverse transcriptase
Enzyme InhibitionVarious piperidine derivativesModulation of enzyme activity

Case Study: Antiviral Activity Assessment

In a study assessing the antiviral potential of structurally related compounds, several analogs were synthesized and evaluated for their ability to inhibit HIV replication in vitro. One compound showed an effective EC50 value at low micromolar concentrations, supporting the hypothesis that modifications to the piperidine structure can enhance antiviral efficacy .

Q & A

Q. What are the recommended safety protocols for handling 2-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .
  • First Aid: For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Waste Disposal: Segregate waste in labeled containers and coordinate with certified hazardous waste disposal services to comply with environmental regulations .

Q. How can researchers synthesize this compound using benzyl esterification methods?

Methodological Answer:

  • Reagent Selection: Use 2-benzyloxypyridine as a benzylating agent under mild conditions to minimize side reactions. This method is effective for introducing benzyl groups to carboxylate moieties .
  • Reaction Setup: Conduct the reaction in anhydrous dichloromethane at 0–5°C with a carbodiimide coupling agent (e.g., DCC) to activate the carboxylic acid .
  • Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC .

Q. What analytical techniques are suitable for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to verify the piperidine ring, benzyl ester, and sulfanyl-methyl substituents. Compare chemical shifts with analogous piperidine carboxylates .
  • HPLC Analysis: Employ a C18 column with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) for purity assessment. Monitor UV absorbance at 210–254 nm .
  • Mass Spectrometry: High-resolution MS (HRMS) or LC-MS confirms the molecular ion peak (e.g., [M+H]+^+) and rules out impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer:

  • Temperature Control: Lower reaction temperatures (e.g., 0–5°C) reduce thermal degradation of the benzyl ester group .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance regioselectivity during piperidine ring functionalization .
  • pH Adjustment: Maintain a slightly acidic pH (4.5–5.5) during workup to stabilize the carboxylate intermediate and prevent hydrolysis .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar piperidine carboxylate esters?

Methodological Answer:

  • Comparative Assays: Perform parallel bioactivity tests (e.g., enzyme inhibition, cytotoxicity) under standardized conditions to isolate structural determinants. For example, compare sulfanyl-methyl vs. hydroxy substitutions using ACE2 inhibition assays .
  • Computational Modeling: Use molecular docking to predict binding affinities of the benzyl ester group to target proteins (e.g., angiotensin-converting enzyme) and validate with mutagenesis studies .

Q. What strategies mitigate instability of this compound during long-term storage?

Methodological Answer:

  • Storage Conditions: Store in amber vials under inert gas (argon or nitrogen) at −20°C to prevent oxidation and moisture absorption .
  • Stabilizers: Add radical scavengers (e.g., BHT at 0.01% w/w) to inhibit degradation via free radicals .
  • Periodic Analysis: Monitor purity every 3–6 months via HPLC and replenish stabilizers if degradation exceeds 5% .

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